molecular formula C14H17N3O4 B2406856 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1795296-73-9

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2406856
CAS RN: 1795296-73-9
M. Wt: 291.307
InChI Key: JRSRMCRYERZKQS-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzofuran-5-yl moiety, which is a type of benzofuran . Benzofurans are a class of heterocyclic compounds that are widely found in nature and have diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods including NMR, MS, FT-IR, and X-ray single crystal diffraction . The crystal structure was optimized by density functional theory calculations .

Scientific Research Applications

Synthesis and Evaluation as PARP-1 Inhibitors

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide and its derivatives have been synthesized and evaluated for their potential as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. Novel substituted derivatives, including 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) were developed. These compounds exhibited significant inhibitory activity against PARP-1, with some derivatives showing improved potency through further modifications. The structural design and synthesis aimed at enhancing the interaction with the PARP-1 active site, contributing to the understanding of structure-activity relationships in this class of compounds (Patel et al., 2014).

Antibacterial and Antifungal Properties

A study focused on the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including this compound analogs, evaluated their antimicrobial and antifungal properties. The compounds demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research highlights the potential of these compounds in the development of new antimicrobial agents, with some showing specific activity against Gram-negative bacteria and S. aureus (Alhameed et al., 2019).

Future Directions

The future research directions could involve further studying the molecular electrostatic potential and frontier molecular orbital of the target compound to understand the molecular physicochemical properties . Additionally, more studies could be conducted to explore the pharmacological activities of this compound.

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-11(8-16-14(20)17-5-4-15-13(17)19)9-1-2-12-10(7-9)3-6-21-12/h1-2,7,11,18H,3-6,8H2,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRMCRYERZKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)N3CCNC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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